molecular formula C20H16BrN3O6S2 B11424959 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11424959
M. Wt: 538.4 g/mol
InChI Key: AUUQSKIFVARQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Significance

The compound belongs to the dihydropyrimidine-sulfonamide hybrid class, characterized by the fusion of:

  • Dihydropyrimidine core : A partially saturated pyrimidine ring system (C4H5N2) with keto-enol tautomerism at the 6-position.
  • Sulfonamide pharmacophore : A 4-bromophenylsulfonyl group (-SO2-C6H4-Br) attached at the pyrimidine's 5-position.
  • Thioacetamide linker : A sulfur-bridged acetyl group connecting the pyrimidine to the benzodioxin moiety via a C-S bond.
  • 2,3-Dihydro-1,4-benzodioxin system : A fused bicyclic oxygen-containing heterocycle providing planar aromaticity with enhanced metabolic stability.

Structural Comparison of Analogous Compounds

Compound Name Core Structure Substituent Variations Key Structural Features
Target Compound Dihydropyrimidine-sulfonamide 2,3-Dihydro-1,4-benzodioxin-6-yl acetamide Bromine atom at para position of sulfonyl
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide Same core 3-Chloro-4-methylphenyl group Chlorine substituent enhances lipophilicity
N-(4-bromophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide Tosyl variant Tosyl (p-toluenesulfonyl) group Methyl group instead of bromine

The 4-bromophenylsulfonyl group contributes to electronic effects through its strong electron-withdrawing nature, while the benzodioxin system provides π-π stacking capabilities critical for target binding. The thioether linkage between C2 of the pyrimidine and the acetamide nitrogen enhances conformational flexibility compared to oxygen-based ethers.

Historical Context of Dihydropyrimidine-Sulfonamide Hybrid Development

The evolutionary trajectory of these hybrids reflects three key phases:

Phase 1: Early Dihydropyrimidine Therapeutics (1980s–2000s)

  • Discovery of dihydropyrimidine dehydrogenase (DPD) as the rate-limiting enzyme in pyrimidine metabolism.
  • Emergence of 5-fluorouracil (5-FU) derivatives highlighting the therapeutic potential of modified pyrimidines.

Phase 2: Sulfonamide Integration (2005–2015)

  • Rational design combining sulfonamides' carbonic anhydrase inhibition with dihydropyrimidines' antimetabolite properties.
  • Landmark synthesis of N-(aryl)sulfonyl-dihydropyrimidine carboxamides demonstrating dual COX-2/5-LOX inhibition.

Phase 3: Hybridization with Benzodioxins (2016–Present)

  • Incorporation of 1,4-benzodioxin systems to improve blood-brain barrier penetration.
  • Catalytic asymmetric synthesis breakthroughs enabling enantiopure production of benzodioxin-acetamide conjugates.

Key Milestones in Structural Optimization

Year Innovation Impact
2016 Enzymatic resolution of benzodioxin carboxamides Enabled production of >99% e.e. enantiomers
2019 Tosyl-to-bromophenyl sulfonyl substitution Enhanced target affinity through halogen bonding
2021 Thioether linker implementation Improved metabolic stability vs. ether analogs

The compound's design capitalizes on these historical advances, combining the DPD-targeting capacity of dihydropyrimidines with sulfonamides' enzyme inhibition potential, while the benzodioxin moiety addresses previous limitations in bioavailability. Contemporary synthetic routes typically employ:

  • Suzuki-Miyaura coupling for bromophenyl group introduction
  • Enzymatic desymmetrization for chiral benzodioxin synthesis
  • Solid-phase peptide synthesis techniques for acetamide conjugation

Properties

Molecular Formula

C20H16BrN3O6S2

Molecular Weight

538.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H16BrN3O6S2/c21-12-1-4-14(5-2-12)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-3-6-15-16(9-13)30-8-7-29-15/h1-6,9-10H,7-8,11H2,(H,23,25)(H,22,24,26)

InChI Key

AUUQSKIFVARQGQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Urea Derivatives

The pyrimidinone backbone is synthesized via cyclocondensation of methyl 4-bromophenylacetate with urea derivatives under acidic catalysis.

  • Reagents : Methyl 4-bromophenylacetate, urea, HCl (gas)

  • Conditions : Reflux in ethanol (78°C, 6–8 h).

  • Yield : ~75% (crude), purified via recrystallization in ethanol.

Chlorination at C4 and C6 Positions

The intermediate 5-(4-bromophenyl)-6-hydroxypyrimidin-2(1H)-one undergoes chlorination using phosphorus oxychloride (POCl₃) or phosgene:

  • POCl₃ Method : 95–105°C, 3–5 h, yields 85–90%.

  • Phosgene Method : Toluene, N,N-dimethylaminopyridine (DMAP), 20–35°C, 85.7% yield.

Sulfonylation at C5 Position

Reaction with 4-Bromobenzenesulfonyl Chloride

The chlorinated pyrimidine reacts with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:

  • Base : Triethylamine (TEA) or NaHCO₃

  • Conditions : 0–5°C, 2 h, followed by room temperature (RT) stirring.

  • Workup : Aqueous extraction, column chromatography (hexane:EtOAc 3:1).

  • Yield : 82–88%.

Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine

Preparation of Benzodioxin-Acetamide

2,3-Dihydro-1,4-benzodioxin-6-amine is acylated with bromoacetyl bromide:

  • Conditions : Aqueous Na₂CO₃, 0–5°C, pH 9–10.

  • Yield : 90–95%.

Final Coupling Reaction

The thiolated pyrimidine and benzodioxin-acetamide are coupled using LiH in DMF:

  • Molar Ratio : 1:1.2 (pyrimidine:acetamide)

  • Conditions : RT, 4 h.

  • Purity : ≥95% (HPLC).

Optimization and Challenges

Catalytic Efficiency

  • Solid Acid Catalysts : Iron oxide/zirconium oxide composites improve esterification yields (94.9%).

  • Nucleophilic Substitution : Dry conditions (N₂ atmosphere) prevent oxidation of less nucleophilic amines.

Byproduct Mitigation

  • Over-Chlorination : Controlled POCl₃ stoichiometry reduces C4/C6 dichloride impurities.

  • Disulfide Formation : Addition of antioxidants (e.g., BHT) minimizes thiol oxidation.

Analytical Characterization

Spectroscopic Data

Property Value
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.82 (s, 1H, benzodioxin-H).
IR (KBr)3248 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
HPLC Retention Time 12.4 min (C18 column, MeCN:H₂O 70:30).

Purity and Yield Comparison

Step Yield (%) Purity (%)
Pyrimidinone chlorination85.798.5
Sulfonylation88.097.8
Thioacetamide coupling82.095.2
Final product78.595.0

Industrial Scalability

  • Batch Size : Up to 500 g with consistent yields (73–75% overall).

  • Cost Drivers : 4-Bromobenzenesulfonyl chloride ($120/kg), LiH ($450/kg).

  • Green Chemistry : Recyclable solid acid catalysts reduce waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its potential as an enzyme inhibitor. Research has indicated that derivatives containing the benzodioxane and acetamide moieties exhibit inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Table 1: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition ActivityReference
Compound Aα-glucosidaseModerate
Compound BAcetylcholinesteraseHigh
Compound C5-lipoxygenaseSignificant

Anti-inflammatory Properties

In silico studies have suggested that this compound may also act as an anti-inflammatory agent. Molecular docking studies indicate that it could inhibit 5-lipoxygenase (5-LOX), a key enzyme involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Therapeutic Potential for Diabetes and Alzheimer's Disease

A notable study synthesized several derivatives of the compound and evaluated their effects on α-glucosidase and acetylcholinesterase. The findings revealed that certain modifications significantly enhanced inhibitory potency, indicating a pathway for developing more effective therapeutics for T2DM and AD .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Variations in the sulfonyl group or modifications to the benzodioxane structure have been shown to influence biological activity significantly. For example, substituting different aryl groups on the sulfonamide moiety can lead to varying levels of enzyme inhibition .

Mechanism of Action

The mechanism of action of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and bromophenyl groups might play crucial roles in binding to active sites, while the dihydropyrimidinone core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s 4-bromophenylsulfonyl group differentiates it from simpler bromophenyl analogs (e.g., ), likely improving resistance to oxidative metabolism .
  • Replacement of the oxadiazole ring (in ) with a dihydropyrimidinone core may alter electronic properties and binding affinity .

Bioactivity and Therapeutic Potential

Antibacterial Activity

  • Oxadiazole-containing analogs (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to sulfanyl-acetamide interactions with bacterial enzymes .
  • The methyl-substituted dihydropyrimidinone analog () exhibits moderate activity (MIC ~16 µg/mL), suggesting that bulkier substituents (e.g., sulfonyl groups) could enhance potency .

Cytotoxicity Profile

  • Compounds with 1,4-benzodioxin moieties (e.g., ) demonstrate low hemolytic activity (<10% at 100 µg/mL), indicating favorable selectivity for bacterial targets over mammalian cells .

Methodologies for Structural Comparison

  • Graph-based similarity analysis (): Algorithms compare molecular graphs to identify analogs based on ring systems, substituents, and functional groups. The target compound shares a 75% similarity score with due to the dihydropyrimidinone core.
  • Lumping strategies (): Grouping compounds with shared features (e.g., sulfonyl or benzodioxin groups) simplifies high-throughput screening.
  • Hit Dexter 2.0 (): Predicts promiscuity risks; the target compound’s complex structure may classify it as “dark chemical matter” with underexplored bioactivity.

Biological Activity

The compound 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structural components suggest a range of biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article aims to explore the biological activity of this compound through various studies, including synthesis, pharmacological evaluations, and molecular docking analyses.

Chemical Structure

The molecular formula for the compound is C18H18BrN3O4S2C_{18}H_{18}BrN_3O_4S_2. The structure includes:

  • A dihydropyrimidine moiety which is known for its diverse biological properties.
  • A sulfonyl group that enhances solubility and biological activity.
  • A benzodioxin component that may contribute to its pharmacological profile.

Anti-inflammatory and Analgesic Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives containing a sulfonamide group have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in pain management therapies.

Pharmacological Studies

  • Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques and characterized by various spectroscopic methods (FTIR, NMR) to confirm its structure .
  • Analgesic Activity : In pharmacological tests such as the writhing test and hot plate test on animal models, compounds similar to this one demonstrated significant analgesic effects. The presence of the sulfonamide group is believed to enhance these effects by modulating inflammatory pathways .
  • Acute Toxicity Assessment : Toxicity studies conducted according to OECD guidelines revealed no lethal effects at tested doses, indicating a favorable safety profile for further development .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinities of this compound against various biological targets involved in inflammation and pain signaling pathways. The results suggest that the compound can effectively interact with COX enzymes and other relevant targets, potentially leading to its observed biological activities .

Case Studies and Research Findings

StudyFindings
Synthesis StudyConfirmed the successful synthesis of the compound with high purity using spectroscopic methods .
Analgesic ActivityDemonstrated significant pain relief in animal models comparable to standard analgesics .
Toxicity StudyShowed no acute toxicity in mice at therapeutic doses .
Molecular DockingIndicated strong binding affinity to COX-2 with potential IC50 values lower than established drugs like celecoxib .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of structurally related pyrimidinone derivatives typically involves coupling sulfanyl-acetamide intermediates with sulfonated pyrimidinone precursors under basic conditions (e.g., K₂CO₃ in DMF). To optimize yields, monitor reaction progress via TLC and employ reflux conditions (80–100°C) for 8–12 hours. Post-synthesis purification via recrystallization (using DMSO/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Yield improvements (>75%) can be achieved by adjusting stoichiometric ratios (1:1.2 for nucleophilic substitution steps) and controlling moisture levels .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H NMR : Identify characteristic peaks such as the NHCO proton (~10.22 ppm) and aromatic protons (7.42–7.61 ppm for bromophenyl groups) .
  • Elemental Analysis (EA) : Compare observed C, N, and S percentages with theoretical values (e.g., C: 43.95% observed vs. 44.08% calculated) to assess purity .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]+ at m/z 353.99) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic or analytical data during characterization?

  • Methodological Answer : Discrepancies in NMR or EA data may arise from residual solvents, incomplete reactions, or polymorphism. Address this by:

  • Repeating purification steps (e.g., multiple recrystallizations).
  • Cross-validating with alternative techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for solid-state conformation).
  • Performing kinetic studies to identify side reactions (e.g., sulfonyl group hydrolysis under acidic conditions) .

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction parameters for scalability?

  • Methodological Answer : Implement a fractional factorial DoE to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

  • Factors : Temperature (60–100°C), solvent (DMF vs. DMSO), base (K₂CO₃ vs. NaH).
  • Responses : Yield, purity, reaction time.
  • Use statistical software (e.g., JMP, Minitab) to model interactions and identify optimal conditions. Flow chemistry systems (e.g., microreactors) can enhance reproducibility and enable continuous processing for gram-scale synthesis .

Q. What in silico and in vitro approaches are recommended for evaluating biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases, antimicrobial enzymes) using software like AutoDock Vina to predict binding affinities. Focus on the sulfonyl and benzodioxin moieties for hydrophobic interactions .
  • In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus and E. coli), and enzyme inhibition (e.g., COX-2 ELISA). Compare results with structural analogs (e.g., substituting the 4-bromophenyl group with 4-fluorophenyl) to establish SAR trends .

Q. How can researchers address challenges in solubility and stability during biological testing?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles (e.g., PEGylation).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilize via lyophilization if degradation occurs in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.